![molecular formula C36H31P B14891727 (1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is a chiral phosphine ligand widely used in asymmetric synthesis. Its unique structure, featuring a binaphthyl backbone and two 3,5-dimethylphenyl groups attached to a phosphorus atom, makes it an effective catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane typically involves the following steps:
Preparation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of 2-naphthol derivatives.
Phosphination: The binaphthyl backbone is then reacted with chlorodiphenylphosphine in the presence of a base, such as triethylamine, to introduce the phosphorus atom.
Substitution: Finally, the diphenyl groups are substituted with 3,5-dimethylphenyl groups using a Grignard reagent or a similar organometallic reagent.
Industrial Production Methods
In industrial settings, the production of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane undergoes various types of reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is extensively used in scientific research, particularly in:
Asymmetric Catalysis: It serves as a chiral ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes.
Organic Synthesis: The compound is used to synthesize complex organic molecules with high enantioselectivity.
Medicinal Chemistry: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Material Science: The compound is used in the preparation of chiral materials and polymers.
Mechanism of Action
The mechanism of action of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that promotes enantioselective transformations. The binaphthyl backbone and the 3,5-dimethylphenyl groups play crucial roles in stabilizing the metal-ligand complex and enhancing its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.
(S)-BINAP: (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.
®-SEGPHOS: ®-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole.
Uniqueness
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern on the phenyl groups, which provides distinct steric and electronic properties. This uniqueness allows it to exhibit different catalytic behaviors compared to other similar compounds, making it a valuable ligand in asymmetric synthesis.
Properties
IUPAC Name |
bis(3,5-dimethylphenyl)-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31P/c1-24-18-25(2)21-30(20-24)37(31-22-26(3)19-27(4)23-31)35-17-16-29-11-6-8-14-33(29)36(35)34-15-9-12-28-10-5-7-13-32(28)34/h5-23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRNGIWZRXFPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)

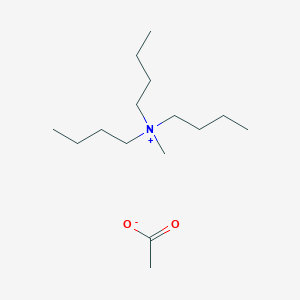
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)

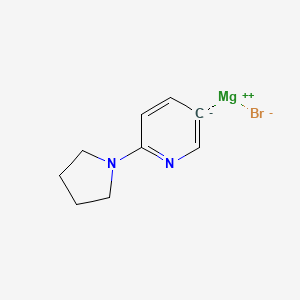
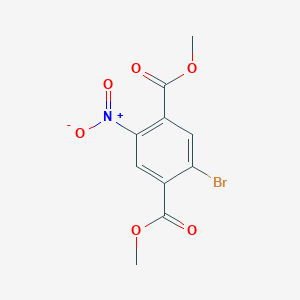
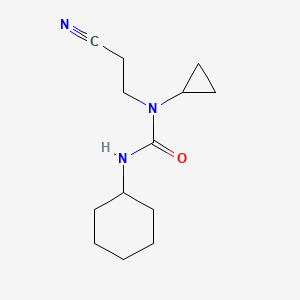
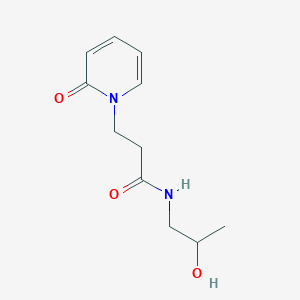

![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)

![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)
